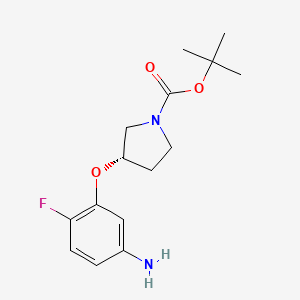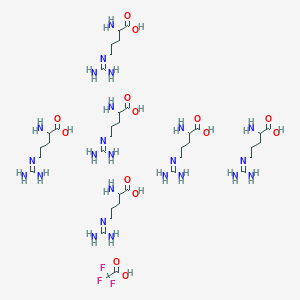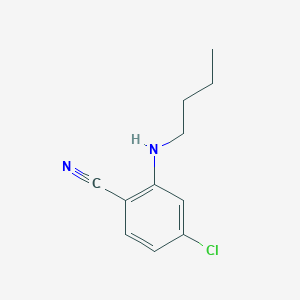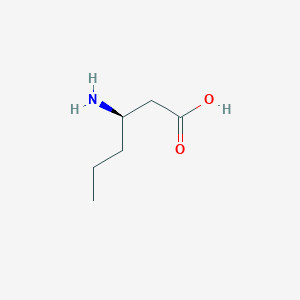
2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is an organic compound characterized by the presence of nitro groups and a benzyloxy substituent on a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde can be synthesized through the reaction of 4-nitrobenzyl bromide with ortho-substituted benzaldehydes. The reaction typically involves the use of a base such as potassium tert-butoxide or sodium ethoxide to promote the formation of the desired product . The reaction conditions often require prolonged reaction times to ensure complete conversion and may involve heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reaction time, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4-Nitrobenzyloxy)-5-nitrobenzoic acid.
Reduction: 2-(4-Aminobenzyloxy)-5-aminobenzaldehyde.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzyloxy group can influence the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrobenzyloxy)benzoic acid
- Methyl 2-(4-nitrobenzyloxy)benzoate
- 2-(4-Nitrophenyl)methoxybenzoic acid
Uniqueness
2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is unique due to the presence of two nitro groups and a benzyloxy substituent on the benzaldehyde core.
Propriétés
Numéro CAS |
84102-44-3 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
5-nitro-2-[(4-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10N2O6/c17-8-11-7-13(16(20)21)5-6-14(11)22-9-10-1-3-12(4-2-10)15(18)19/h1-8H,9H2 |
Clé InChI |
XSINFCLTANMRDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


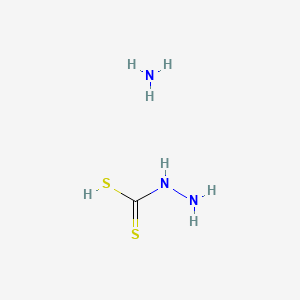
![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)
